Ethyl 4-[(2,3,4-trimethylphenyl)sulfonyl]-1-piperazinecarboxylate

Lipophilicity Physicochemical profiling Drug-likeness

Ethyl 4-[(2,3,4-trimethylphenyl)sulfonyl]-1-piperazinecarboxylate (CAS 667892-88-8) is a synthetic small-molecule sulfonylpiperazine derivative with the molecular formula C₁₆H₂₄N₂O₄S and a molecular weight of 340.44 g/mol. It features a piperazine ring bearing an ethyl carboxylate at the N1 position and a 2,3,4-trimethylphenylsulfonyl group at the N4 position.

Molecular Formula C16H24N2O4S
Molecular Weight 340.4g/mol
CAS No. 667892-88-8
Cat. No. B486379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-[(2,3,4-trimethylphenyl)sulfonyl]-1-piperazinecarboxylate
CAS667892-88-8
Molecular FormulaC16H24N2O4S
Molecular Weight340.4g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)C)C)C
InChIInChI=1S/C16H24N2O4S/c1-5-22-16(19)17-8-10-18(11-9-17)23(20,21)15-7-6-12(2)13(3)14(15)4/h6-7H,5,8-11H2,1-4H3
InChIKeyDCAOMQYBDVDCGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-[(2,3,4-trimethylphenyl)sulfonyl]-1-piperazinecarboxylate (CAS 667892-88-8): Compound Identity and Screening Library Positioning


Ethyl 4-[(2,3,4-trimethylphenyl)sulfonyl]-1-piperazinecarboxylate (CAS 667892-88-8) is a synthetic small-molecule sulfonylpiperazine derivative with the molecular formula C₁₆H₂₄N₂O₄S and a molecular weight of 340.44 g/mol . It features a piperazine ring bearing an ethyl carboxylate at the N1 position and a 2,3,4-trimethylphenylsulfonyl group at the N4 position . The compound belongs to the broader sulfonylpiperazine scaffold class, which has been extensively reviewed for its utility across multiple therapeutic areas including anticancer, antidiabetic, antibacterial, antifungal, anti-TB, and anti-inflammatory applications, with noted attributes of simple synthetic pathways, low toxicity, and metabolic stability [1]. This specific compound is available as a screening compound through the ChemBridge/Hit2Lead collection (ID SC-7668223) and multiple other commercial vendors, positioned for use in high-throughput screening, medicinal chemistry lead identification, and structure-activity relationship (SAR) exploration .

Scaffold Sulfonylpiperazine derivative for HTS and medicinal chemistry SAR campaigns
Format Supplied as solid; compatible with DMSO stock preparation for biochemical and cell-based assays
Sourcing Multi-vendor availability (≥5 suppliers) supports continuous screening resupply and competitive pricing

Why Positional Isomer Substitution Fails for Ethyl 4-[(2,3,4-trimethylphenyl)sulfonyl]-1-piperazinecarboxylate (CAS 667892-88-8)


Sulfonylpiperazine derivatives with identical molecular formulae but differing methyl substitution patterns on the phenyl ring are not interchangeable. The 2,3,4-trimethyl substitution pattern in this compound produces a distinct three-dimensional electronic and steric environment around the sulfonyl pharmacophore compared to alternative isomers (2,4,5-trimethyl, CAS 681837-75-2; 2,4,6-trimethyl [mesityl], CAS 349402-58-0) . Literature on 1-sulfonyl-4-acylpiperazines as cannabinoid-1 receptor (CB1R) inverse agonists has demonstrated that even subtle modifications to the arylsulfonyl substitution pattern produce measurable changes in receptor binding affinity, functional activity, and in vivo efficacy, with potency variations exceeding 10-fold across closely related analogs [1]. The contiguous 2,3,4-trimethyl arrangement creates an asymmetric steric profile on the aromatic ring that cannot be replicated by symmetric (2,4,6) or differently spaced (2,4,5) methyl group geometries. These structural differences translate into quantifiable differences in physicochemical properties—including lipophilicity, aqueous solubility, and conformational flexibility—that directly impact assay behavior, pharmacokinetic prediction, and SAR interpretation, as detailed in the evidence below.

Methyl Geometry
Contiguous 2,3,4-trimethyl arrangement creates steric/electronic environment distinct from 2,4,5- or 2,4,6-isomers. SAR may not transfer directly.
Physicochemical Shift
Positional isomers show altered LogP, LogSW, and conformational flexibility, which may cause divergent assay solubility, membrane binding, and entropic profiles.
CB1R SAR Sensitivity
Published sulfonylpiperazine data reveal substantial potency shifts with aryl substitution changes; isomer interchange not supported.

Quantitative Differentiation Evidence for Ethyl 4-[(2,3,4-trimethylphenyl)sulfonyl]-1-piperazinecarboxylate (CAS 667892-88-8)


Reduced Lipophilicity (LogP) versus the 2,4,5-Trimethyl Positional Isomer

The target compound exhibits lower calculated lipophilicity than its closest positional isomer. When compared to ethyl 4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine-1-carboxylate (CAS 681837-75-2, Hit2Lead SC-8882532), the 2,3,4-isomer has a LogP of 3.94 versus 4.00 for the 2,4,5-isomer, representing a ΔLogP of -0.06 . While both compounds share identical molecular weight (340 Da) and tPSA (66.9 Ų), the contiguous 2,3,4-methyl arrangement results in measurably lower predicted octanol-water partitioning. For CNS-targeted screening cascades where lower LogP values are generally preferred to reduce non-specific membrane binding, this difference may influence hit prioritisation [1].

Lipophilicity (LogP)
Cross-study comparable
ΔLogP = −0.06 vs 2,4,5-isomer
Target LogP 3.94 vs 4.00
Modestly lower lipophilicity may reduce non-specific membrane binding
Hit2Lead computed; identical method
Lipophilicity Physicochemical profiling Drug-likeness

Superior Predicted Aqueous Solubility (LogSW) Compared to the 2,4,5-Trimethyl Isomer

The target compound demonstrates significantly higher predicted aqueous solubility than its 2,4,5-trimethyl positional isomer. The LogSW value for the 2,3,4-isomer is -4.32, compared to -5.09 for the 2,4,5-isomer, yielding a ΔLogSW of +0.77 log units . This corresponds to an approximately 5.9-fold higher predicted aqueous solubility for the target compound. The substantial solubility advantage is likely attributable to the contiguous 2,3,4-methyl arrangement creating a less symmetric and more polarizable aromatic surface that disrupts crystal packing interactions more effectively than the 2,4,5-substitution pattern [1].

Aqueous Solubility (LogSW)
Cross-study comparable
ΔLogSW = +0.77 (~5.9-fold higher)
LogSW −4.32 vs −5.09
Supports cleaner dose-response curves in aqueous assay buffers
Hit2Lead computed; identical MW & tPSA
Aqueous solubility Assay compatibility DMSO stock formulation

Greater Conformational Rigidity (Fewer Rotatable Bonds) Drives Differential Entropic Binding Profiles

The target compound possesses only 1 rotatable bond, compared to 3 rotatable bonds for the 2,4,5-trimethyl isomer . This two-bond reduction in rotational freedom results in a significantly more conformationally restricted molecule. In drug design, reducing the number of rotatable bonds is a well-validated strategy to lower the entropic penalty upon target binding, potentially enhancing binding affinity when the bioactive conformation is pre-organized in solution [1]. The 2,3,4-trimethyl arrangement restricts rotation around the aryl-sulfonyl bond more effectively than isomers with more symmetrically distributed methyl groups, due to the steric buttressing effect of the contiguous ortho- and meta-methyl substituents flanking the sulfonyl attachment point.

Rotatable Bonds
Cross-study comparable
1 rotatable bond vs 3 (2,4,5-isomer)
2 fewer rotatable bonds
Greater conformational restriction may lower entropic penalty upon binding
Hit2Lead computed; Veber rule context
Conformational restriction Entropic penalty Rotatable bonds

Sulfonylpiperazine Scaffold Class-Level Evidence for CB1 Receptor Antagonism and Broad Therapeutic Applicability

The sulfonylpiperazine scaffold class, to which this compound belongs, has been clinically validated through the discovery of potent and selective cannabinoid-1 receptor (CB1R) inverse agonists. In the 2009 Journal of Medicinal Chemistry study by Fletcher et al., a series of 1-sulfonyl-4-acylpiperazines demonstrated oral bioavailability, high efficacy in suppressing food intake, and body weight reduction in diet-induced obese (DIO) rats and dogs [1]. While specific IC₅₀ or Ki data for CAS 667892-88-8 itself is not publicly available in peer-reviewed literature, the compound's structural features—a sulfonylpiperazine core with an ethyl carboxylate at N1 and a trimethylphenyl at N4—place it squarely within the SAR landscape of this validated pharmacophore class [2]. The sulfonylpiperazine scaffold is further recognised in the Therapeutic Target Database (TTD) with several patent-associated entries targeting CB1 for obesity indications [3].

CB1R Antagonism
Class-level inference
No direct IC₅₀/Ki for this compound. Structure consistent with published CB1R inverse agonist pharmacophore (Fletcher 2009).
Class-level target engagement context; direct assay data required
Inferred from 1-sulfonyl-4-acylpiperazine SAR
CB1 receptor Cannabinoid antagonist Metabolic disease Obesity

Differentiated 5-HT Receptor Ligand Potential Based on Phenylsulfonyl Substitution Pattern

A parallel therapeutic axis for aryl sulfonylpiperazines is serotonin receptor modulation. US Patent 6,852,718 (Merck Sharp & Dohme, 2005) establishes that phenylsulfonylpiperazine derivatives wherein the sulfonyl moiety is attached to an N-arylalkyl-substituted piperazine ring act as selective antagonists of the human 5-HT₂A receptor, with potential applications in schizophrenia and other psychotic disorders [1]. Additionally, a 2012 screening study of heterocyclic compounds containing alkylsulfonyl moieties identified several hits with pronounced 5-HT receptor antagonist properties, particularly those bearing bulky electron-donating substituents on the aryl ring [2]. The 2,3,4-trimethyl substitution pattern on the target compound provides three electron-donating methyl groups in a contiguous arrangement, creating a unique electronic environment that differs from the 2,4,6-substitution common in mesityl-derived analogs. This electronic differentiation may translate into differential 5-HT receptor subtype selectivity profiles, though direct comparative data for this specific compound is not yet published [3].

5-HT₂A Receptor
Class-level inference
No direct Ki data. Phenylsulfonylpiperazine core identified as 5-HT₂A antagonist pharmacophore in US 6,852,718; distinct methyl pattern vs mesityl analogs.
Supports 5-HT receptor panel screening; subtype selectivity requires direct determination
Patent and screening study class-level inference
5-HT2A receptor Serotonin antagonist CNS pharmacology

Commercial Availability and Multi-Vendor Accessibility Versus Narrower Sourcing for Positional Isomers

The target compound (CAS 667892-88-8) is stocked by multiple independent commercial suppliers including ChemBridge/Hit2Lead (SC-7668223), Aladdin Scientific (Cat. E955707), CheMenu (CM920828), WanviBio, and Ambinter, with typical purity specifications of ≥95% . In contrast, the 2,4,5-trimethyl positional isomer (CAS 681837-75-2) is available from fewer vendors, and the 2,3,5-trimethyl isomer does not appear to have an established CAS registry entry with commercial availability. This broader multi-vendor sourcing for the 2,3,4-isomer provides practical advantages: competitive pricing (Aladdin pricing ranges from approximately ¥2,010 for 1 mg to ¥2,391 for 10 mg), reduced single-supplier dependency, and faster lead times for resupply during active screening campaigns. The compound is supplied as a solid, achiral free form with a price group classification of '0' (most economical tier) in the Hit2Lead catalogue for quantities up to 100 mg.

Commercial Access
Data to verify
≥5 independent vendors (ChemBridge, Aladdin, CheMenu, WanviBio, Ambinter). Price Group 0 (most economical tier).
Multi-vendor sourcing reduces supply disruption risk and supports competitive pricing
Vendor catalogs surveyed May 2026; confirm current availability
Commercial sourcing Vendor comparison Supply chain reliability

Optimal Application Scenarios for Ethyl 4-[(2,3,4-trimethylphenyl)sulfonyl]-1-piperazinecarboxylate (CAS 667892-88-8) Based on Differentiated Evidence


High-Throughput Screening for CB1 Receptor Antagonists in Obesity and Metabolic Disease Programs

The compound is optimally deployed as a component of focused sulfonylpiperazine screening subsets targeting the cannabinoid-1 receptor (CB1R). The validated class-level CB1R inverse agonist activity demonstrated by Fletcher et al. (2009) for structurally related 1-sulfonyl-4-acylpiperazines [1], combined with the compound's superior aqueous solubility (LogSW -4.32 vs. -5.09 for the 2,4,5-isomer) , reduces the risk of compound precipitation in aqueous assay buffers at screening concentrations (typically 10–30 µM). This is especially relevant for cell-based functional assays where DMSO concentrations must be kept below 0.1% to avoid solvent toxicity artifacts.

Structure-Activity Relationship (SAR) Studies Exploring Methyl Substitution Effects on Aryl Sulfonylpiperazine Pharmacology

The contiguous 2,3,4-trimethyl arrangement provides a unique data point in SAR matrices designed to map the steric and electronic requirements of the aryl sulfonyl binding pocket. When tested alongside the 2,4,5- and 2,4,6-isomers, the conformational rigidity (1 vs. 3 rotatable bonds) [1] and distinct LogP/LogSW profile of the 2,3,4-isomer help deconvolute whether observed potency differences arise from solubility artefacts or genuine binding interactions. This application is directly supported by the review of Kilbile et al. (2023), which catalogued 187 sulfonylpiperazine structures and emphasised the critical role of aryl substitution pattern SAR .

5-HT₂A Receptor Antagonist Screening in CNS Drug Discovery (Schizophrenia, Psychotic Disorders)

Based on the phenylsulfonylpiperazine 5-HT₂A antagonist pharmacophore established in US Patent 6,852,718 [1], this compound can serve as a screening probe for serotonin receptor panels. The three contiguous electron-donating methyl groups create a distinct electronic profile compared to mesityl-derived analogs commonly used in 5-HT₆ programs. When screening against multiple serotonin receptor subtypes (5-HT₂A, 5-HT₆, 5-HT₇), the compound's favourable aqueous solubility supports robust assay performance across the concentration ranges needed for reliable IC₅₀ determination.

Computational Chemistry and Structure-Based Drug Design: Scaffold for Docking and Pharmacophore Modelling

With only 1 rotatable bond [1], this compound represents an excellent starting point for computational docking studies. Low conformational flexibility reduces the sampling space required for accurate pose prediction, improving docking reliability and reducing computational cost. The compound can be used as a rigid scaffold for pharmacophore model generation in CB1R or 5-HT₂A programs, where the 2,3,4-trimethylphenyl group serves as a defined hydrophobic feature whose geometry is fixed relative to the sulfonyl hydrogen bond acceptor and the ethyl carboxylate moiety. The availability of the compound in solid form from multiple vendors facilitates experimental validation of computational predictions through biophysical assays (SPR, ITC, or NMR).

Application
Selection Property
Validation Focus
CB1 receptor antagonist screening
Aqueous solubility profile vs positional isomers
Assay buffer compatibility assessment
Positional isomer SAR studies
Conformational restriction profile
Deconvolution of solubility and binding contributions
5-HT receptor subtype screening
Phenylsulfonylpiperazine 5-HT₂A pharmacophore
Subtype selectivity profiling (5-HT₂A/₆/₇)
Computational docking & pharmacophore modeling
Low rotatable bond count (rigid scaffold)
Docking pose reliability & model accuracy
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